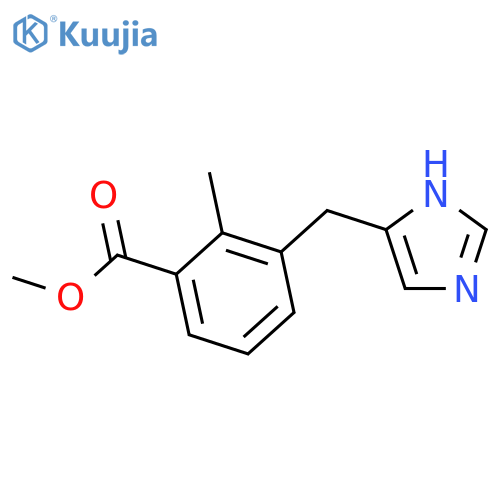Cas no 146197-56-0 (3-Carboxy Detomidine Methyl Ester)

146197-56-0 structure
商品名:3-Carboxy Detomidine Methyl Ester
3-Carboxy Detomidine Methyl Ester 化学的及び物理的性質
名前と識別子
-
- 3-Carboxy Detomidine Methyl Ester
- Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate
- 146197-56-0
- Methyl 3-((1H-imidazol-5-yl)methyl)-2-methylbenzoate
- 3-(1H-Imidazol-5-ylmethyl)-2-methyl-benzoic Acid Methyl Ester
-
- インチ: InChI=1S/C13H14N2O2/c1-9-10(6-11-7-14-8-15-11)4-3-5-12(9)13(16)17-2/h3-5,7-8H,6H2,1-2H3,(H,14,15)
- InChIKey: GKPBGZDPDWMPEP-UHFFFAOYSA-N
- ほほえんだ: Cc1c(cccc1C(=O)OC)Cc2c[nH]cn2
計算された属性
- せいみつぶんしりょう: 230.105527694g/mol
- どういたいしつりょう: 230.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 55Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 437.6±33.0 °C at 760 mmHg
- フラッシュポイント: 218.4±25.4 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
3-Carboxy Detomidine Methyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Carboxy Detomidine Methyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C177920-1mg |
3-Carboxy Detomidine Methyl Ester |
146197-56-0 | 1mg |
$ 190.00 | 2023-09-08 | ||
| TRC | C177920-10mg |
3-Carboxy Detomidine Methyl Ester |
146197-56-0 | 10mg |
$ 1516.00 | 2023-09-08 |
3-Carboxy Detomidine Methyl Ester 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
146197-56-0 (3-Carboxy Detomidine Methyl Ester) 関連製品
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
